4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
The compound 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one features a pyran-2-one core substituted at the 4-position with a sulfonylated azetidine moiety and at the 6-position with a methyl group. The pyran-2-one (a six-membered lactone) provides a rigid scaffold, while the 2-bromophenyl sulfonyl group introduces electron-withdrawing and halogen-bonding capabilities.
Properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10-6-11(7-15(18)21-10)22-12-8-17(9-12)23(19,20)14-5-3-2-4-13(14)16/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGBUQZRCALMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide.
Coupling with Pyranone: The final step involves coupling the azetidine derivative with a pyranone moiety, which can be achieved through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the azetidine and sulfonyl groups may enhance the compound's ability to inhibit specific kinases involved in cell proliferation, potentially leading to effective treatments for various cancers. For example, studies have shown that azetidine-based compounds can target cancer cell lines, inhibiting their growth through apoptosis pathways .
Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects. Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating chronic inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and biological activity of the compound against various cell lines. Results indicate promising activity against several cancer types, warranting further investigation into its pharmacokinetics and toxicity profiles .
Synthesis of Advanced Materials
The unique chemical structure of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one allows it to be utilized in synthesizing advanced materials, including polymers and nanomaterials. Its functional groups can participate in polymerization reactions, leading to materials with tailored properties for specific applications in electronics and coatings .
Nanotechnology
In nanotechnology, this compound can be used as a precursor for creating nanoparticles with specific surface functionalities. Such nanoparticles have potential applications in drug delivery systems, where they can enhance the solubility and bioavailability of poorly soluble drugs .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of azetidine derivatives, including those structurally related to this compound). The results demonstrated that these compounds exhibited potent cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Another research effort investigated the anti-inflammatory potential of similar compounds through in vivo models of inflammation. The findings indicated a marked reduction in inflammatory markers when treated with azetidine-based compounds, suggesting that modifications at the sulfonyl position could enhance therapeutic efficacy against inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with biological molecules, affecting their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The following table compares the target compound with pyridin-2-one and benzopyran-4-one derivatives (Table 1):
Key Observations:
Core Heterocycle: Pyran-2-one (target): Lactone structure may confer hydrolytic instability in basic conditions, affecting bioavailability. Pyridin-2-one (): Lactam structure enhances stability; electron-rich nitrogen may improve hydrogen bonding .
Bromophenyl Group: Present in both target and pyridin-2-one derivatives; contributes to halogen bonding and lipophilicity, improving membrane penetration . Amino/Fluoro Groups (): Amino groups enable hydrogen bonding, while fluorines enhance metabolic stability and electronegativity .
Physicochemical and ADMET Properties
Biological Activity
Chemical Structure and Properties
The compound has a complex structure that includes a pyranone core and an azetidine ring substituted with a bromophenylsulfonyl group. Its molecular formula is .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. It appears to induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of mitochondrial pathways.
- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may act as a potent inhibitor of specific enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The azetidine moiety could facilitate binding to cellular receptors, altering signal transduction pathways.
- Induction of Oxidative Stress : The compound might induce oxidative stress in target cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Detailed Research Findings
- Antimicrobial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines, treatment with the compound at concentrations of 25 µM resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.
- Inflammation Models : In animal models of inflammation, administration of the compound significantly reduced markers such as TNF-alpha and IL-6, suggesting its utility in inflammatory disease management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
